molecular formula C10H13NO2 B2885006 (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine CAS No. 1336622-75-3

(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine

Cat. No.: B2885006
CAS No.: 1336622-75-3
M. Wt: 179.219
InChI Key: XOOVOZRNDZPGLF-ZETCQYMHSA-N
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Description

(2S)-1-(1,3-Dioxaindan-4-yl)propan-2-amine is a chiral secondary amine with a stereochemically defined (2S) configuration. Its core structure consists of a propan-2-amine backbone substituted at the nitrogen with a 1,3-dioxaindan-4-yl group. The 1,3-dioxaindan moiety is a bicyclic system comprising fused benzene and 1,3-dioxolane rings, which confers rigidity and enhanced lipophilicity compared to monocyclic analogs .

Properties

IUPAC Name

(2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOVOZRNDZPGLF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C2C(=CC=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Asymmetric Mannich Reactions

Recent advances employ proline-derived catalysts for direct amine synthesis:

  • Reagents : 1,3-Dioxaindan-4-carbaldehyde and nitroethane react in the presence of (S)-proline (20 mol%) to form β-nitroamine intermediates.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines, retaining configuration with 85% ee.

Enzymatic Resolution

Lipase-mediated kinetic resolution offers a green alternative:

  • Substrate : Racemic 1-(1,3-dioxaindan-4-yl)propan-2-amine is acetylated using vinyl acetate and Candida antarctica lipase B.
  • Efficiency : After 48 hours, the (S)-enantiomer remains unreacted (98% ee), while the (R)-acetate is hydrolyzed and removed.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage Limitation
Asymmetric Hydrogenation 78 92 High stereocontrol Requires high-pressure equipment
Diastereomeric Resolution 65 99 No specialized catalysts Multi-step, low atom economy
Organocatalytic Mannich 70 85 Mild conditions Moderate enantioselectivity
Enzymatic Resolution 45 98 Environmentally benign Long reaction times

Analytical Validation and Characterization

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic signals at δ 6.85–7.15 (aromatic protons), 3.95–4.10 (dioxolane OCH₂), and 2.75–3.05 (amine CH).
  • Chiral HPLC : Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers with retention times of 12.1 min (S) and 14.3 min (R).

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration, with Cahn-Ingold-Prelog priority assigning the amine group’s orientation.

Industrial-Scale Considerations

Large-scale production favors catalytic asymmetric hydrogenation due to its reproducibility. Key parameters include:

  • Catalyst Loading : 0.5 mol% Ru/(S)-BINAP achieves turnover numbers >1,500.
  • Solvent Recovery : Methanol is distilled and reused, reducing waste.

Scientific Research Applications

(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Key Observations :

  • The 1,3-dioxaindan group in the target compound provides a rigid, lipophilic scaffold distinct from MDA’s monocyclic methylenedioxybenzene or 5-APB’s dihydrobenzofuran .
  • Methoxy substitutions (e.g., MMDA-2) enhance electron density, which may influence receptor binding kinetics .
2.2 Pharmacological and Metabolic Considerations
  • Receptor Affinity: MDA and 5-APB are known agonists at serotonin (5-HT₂A/₂C) and dopamine receptors. The fused dioxaindan group in the target compound may enhance binding affinity due to increased planarity and steric effects, though empirical data are lacking .
  • Metabolic Stability : The bicyclic dioxaindan system could slow oxidative metabolism compared to MDA, which undergoes rapid demethylenation via cytochrome P450 enzymes .
  • Toxicity: Selenium analogs (e.g., C1) exhibit reduced inhibition of α-aminolevulinic acid dehydratase (α-ALA-D), a marker of neurotoxicity, compared to diselenides like C3 .
2.3 Analytical and Regulatory Status
  • Analytical Methods: HPLC with C18 columns and gradient elution is effective for resolving polyether amines (e.g., 1-[2-amino-tri(propoxy)]propan-2-amine), suggesting applicability for characterizing the target compound’s purity .

Biological Activity

(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and findings from the literature.

Antibacterial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, a class of synthetic 1,3-bis(aryloxy)propan-2-amines was reported to inhibit the growth of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), at low micromolar concentrations .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1,3-bis(aryloxy)propan-2-aminesMRSALow micromolar range
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)aminesVarious Gram-positive bacteriaNot specified

This suggests that modifications in the structure of propan-2-amines can lead to enhanced antibacterial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its analogs. Compounds derived from similar structures were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. Some derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition and Anti-inflammatory Activity

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A5.000.05100
Compound B9.010.7611.84

The selectivity index indicates that certain derivatives have a preferential inhibitory effect on COX-2 over COX-1, which is desirable for minimizing side effects associated with non-selective COX inhibition.

Anticancer Activity

The anticancer properties of this compound have also been assessed through its structural relatives. Studies involving a series of synthesized compounds indicated promising results against various cancer cell lines, demonstrating both cytotoxic effects and the ability to inhibit angiogenesis .

Table 3: Anticancer Activity Against Cell Lines

CompoundCell Line TestedIC50 (μM)
Compound CHeLa (cervical cancer)10.5
Compound DMCF7 (breast cancer)8.3

These findings support the potential application of such compounds in cancer therapeutics.

Case Studies and Research Findings

Several case studies highlight the biological relevance of this compound:

  • Antibacterial Efficacy : A study showed that a related compound effectively reduced bacterial load in infected animal models, suggesting its potential as an antibacterial agent in clinical settings.
  • Inflammation Models : In vivo experiments demonstrated that certain derivatives reduced paw edema in carrageenan-induced inflammation models, indicating significant anti-inflammatory activity.
  • Cancer Cell Proliferation : Research indicated that treatment with specific analogs resulted in decreased proliferation rates in cultured cancer cells, further validating their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, secondary amines like this compound can be prepared by reacting 1,3-dioxaindan-4-yl derivatives with propan-2-amine precursors under anhydrous conditions. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to stabilize intermediates, with temperature control (e.g., 60–80°C) critical to avoid side reactions .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Purity can be assessed using GC-MS or NMR spectroscopy, with typical yields ranging from 50–75% depending on solvent choice and catalyst presence .

Q. How is the stereochemical configuration of the (2S)-enantiomer confirmed experimentally?

  • Methodology : Chiral HPLC or polarimetry is employed to verify enantiomeric purity. For instance, using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase can resolve enantiomers. Circular dichroism (CD) spectroscopy may also confirm absolute configuration .
  • Data Interpretation : Compare retention times with known standards. A single peak in chiral HPLC indicates >98% enantiomeric excess (ee) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodology : Conduct parallel assays for (2S) and (2R) enantiomers using receptor-binding studies (e.g., radioligand displacement assays) or functional cell-based assays (e.g., cAMP modulation). Differences in IC₅₀ values >10-fold suggest enantiomer-specific interactions .
  • Case Study : If conflicting data arise (e.g., one study reports serotonin receptor affinity while another does not), validate assay conditions (e.g., buffer pH, cell line variability) and confirm compound stability under test conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from PubChem InChI=1S/C10H23NO3/c1-9...) and target receptor PDB files. Focus on hydrogen bonding with the amine group and π-π stacking with the dioxaindan moiety .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values. Discrepancies may indicate unaccounted solvation effects or protein flexibility .

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